(5-Isopropylpyridin-3-yl)boronic acid

Description

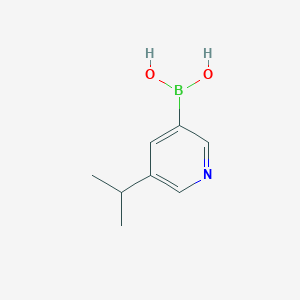

(5-Isopropylpyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with an isopropyl group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 3-position. Boronic acids are widely utilized in medicinal chemistry and materials science due to their reversible covalent interactions with diols and their role as protease inhibitors.

Properties

Molecular Formula |

C8H12BNO2 |

|---|---|

Molecular Weight |

165.00 g/mol |

IUPAC Name |

(5-propan-2-ylpyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H12BNO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6,11-12H,1-2H3 |

InChI Key |

UDEAILLWXQRGBU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CN=C1)C(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Methodologies

Transition-Metal-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For (5-isopropylpyridin-3-yl)boronic acid, this typically involves palladium-catalyzed coupling of a halogenated pyridine precursor with bis(pinacolato)diboron (B$$2$$pin$$2$$).

Reaction Mechanism

- Substrate Preparation : 5-Isopropyl-3-bromopyridine serves as the starting material.

- Catalytic System : Pd(dppf)Cl$$2$$ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)$$2$$ with triphenylphosphine (PPh$$_3$$) as a ligand.

- Base : Potassium acetate (KOAc) or triethylamine (Et$$_3$$N) to facilitate transmetallation.

- Solvent : Dimethylformamide (DMF) or 1,4-dioxane under inert atmosphere.

The general reaction is:

$$

\text{5-Isopropyl-3-bromopyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}

$$

Optimization Data

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | Higher loading increases rate but risks side reactions |

| Temperature | 80–100°C | Elevated temps improve kinetics |

| Reaction Time | 12–24 hours | Prolonged duration ensures completion |

| B$$2$$pin$$2$$ Equiv | 1.2–1.5 | Excess drives reaction forward |

Post-reaction hydrolysis of the pinacol ester is performed using acidic (HCl) or basic (NaOH) aqueous conditions, yielding the free boronic acid.

Halogen-Lithium Exchange Followed by Boronation

This two-step approach avoids transition metals, making it suitable for sensitive substrates.

Step 1: Generation of Pyridyllithium Intermediate

5-Isopropyl-3-iodopyridine is treated with n-butyllithium (n-BuLi) at –78°C in tetrahydrofuran (THF):

$$

\text{5-Isopropyl-3-iodopyridine} + \text{n-BuLi} \rightarrow \text{5-Isopropylpyridin-3-yllithium} + \text{n-BuI}

$$

Step 2: Quenching with Trimethyl Borate

The lithiated intermediate reacts with trimethyl borate (B(OMe)$$3$$):

$$

\text{5-Isopropylpyridin-3-yllithium} + \text{B(OMe)}3 \rightarrow \text{this compound trimethyl ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}

$$

Challenges

- Strict temperature control (–78°C) to prevent decomposition.

- Moisture-free conditions to avoid premature hydrolysis.

Boronic Anhydride Stabilization

Boronic acids are prone to dehydration, forming trimeric boroxines. Patent US7109323 describes stabilizing boronic acids as anhydrides or esters. For this compound, this involves:

Anhydride Formation : Heating the boronic acid under reduced pressure to form the cyclic trimer:

$$

3\,\text{this compound} \rightarrow \text{(5-Isopropylpyridin-3-yl)boroxine} + 3\,\text{H}_2\text{O}

$$Reconstitution : The anhydride is dissolved in aqueous ethanol with a diol (e.g., mannitol) to regenerate the boronic acid upon administration.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 70–85 | ≥95 | High | Moderate |

| Halogen-Lithium | 50–65 | 90–93 | Low | High |

| Anhydride Stabilization | N/A | ≥99 | Industrial | Low |

Key Observations :

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Production Insights

Sigma-Aldrich and CombiPhos Catalysts Inc. utilize proprietary protocols likely based on Miyaura borylation, given their expertise in transition-metal catalysis. The compound’s price escalates with scale ($200/25 mg to $3,125/1 g), reflecting purification costs and catalyst recovery challenges.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming a carbon-nitrogen or carbon-oxygen bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)₂), bases (e.g., pyridine), and solvents (e.g., dichloromethane).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Amino- or alkoxy-substituted pyridines.

Oxidation: Boronic esters or borates.

Scientific Research Applications

(5-Isopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Isopropylpyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the Suzuki-Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Acidity (pKa):

The pKa of boronic acids is critical for their reactivity and binding affinity. Electron-donating groups (e.g., alkyl substituents like isopropyl) lower acidity by stabilizing the neutral boronic acid form, whereas electron-withdrawing groups (e.g., hydroxyl, nitro) increase acidity. For example:

- 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) : Exhibit pKa values >8.5, limiting their utility in physiological environments (pH ~7.4) .

- (5-Isopropylpyridin-3-yl)boronic acid : Predicted to have a lower pKa (~7–8) due to the pyridine ring’s electron-withdrawing nature, which may enhance boronate formation under physiological conditions .

- Phenylboronic acid : pKa ~8.8, making it less reactive at physiological pH compared to derivatives with optimized substituents .

Table 1: Comparative pKa and Substituent Effects

| Compound | Substituent | pKa (Estimated/Experimental) | Key Electronic Effect |

|---|---|---|---|

| This compound | Isopropyl (electron-donating) | ~7–8 (predicted) | Enhanced boronate stability at pH 7.4 |

| 6-Hydroxynaphthalen-2-yl boronic acid | Hydroxyl (electron-withdrawing) | ~7.5 (experimental) | High acidity enables strong diol binding |

| Phenanthren-9-yl boronic acid | Aromatic bulk | ~8.2 (experimental) | Steric hindrance reduces hydrolysis |

| 3-AcPBA | Acetamido | >8.5 | Poor physiological reactivity |

Reactivity in Dynamic Systems

Boronic Ester Formation:

- Phenylboronic acid : Forms dynamic esters with catechols, but equilibrium shifts require excess base (e.g., Et₃N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.